molecular formula C21H20N2O3S B309155 N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide

N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide

Cat. No. B309155
M. Wt: 380.5 g/mol
InChI Key: FAIQRNJAKYXMEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, also known as MpsB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, this compound has been studied for its potential to modulate neurotransmitter release and improve cognitive function.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves its ability to bind to specific enzymes and modulate their activity. In cancer research, this compound has been found to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, thereby preventing cell division. In inflammation research, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In neurological disorder research, this compound has been found to modulate the activity of neurotransmitter receptors, thereby affecting neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or receptor that it targets. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, this compound has been found to improve cognitive function and modulate neurotransmitter release.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of their activity. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide include further exploration of its therapeutic potential in various diseases, identification of new targets for this compound, and development of more efficient synthesis methods. Additionally, research could focus on the potential side effects of this compound and ways to mitigate them. Overall, this compound shows promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-methylbenzoyl chloride, 2-methylbenzenesulfonamide, and potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The final product is obtained through purification using techniques such as column chromatography or recrystallization.

properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-(3-methylphenyl)-3-[(2-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C21H20N2O3S/c1-15-7-5-10-18(13-15)22-21(24)17-9-6-11-19(14-17)23-27(25,26)20-12-4-3-8-16(20)2/h3-14,23H,1-2H3,(H,22,24)

InChI Key

FAIQRNJAKYXMEC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C

Origin of Product

United States

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